Chemical structure and physical properties of [3-(Cyclopropylmethoxy)phenyl]methanol
Chemical structure and physical properties of [3-(Cyclopropylmethoxy)phenyl]methanol
An In-Depth Technical Guide on [3-(Cyclopropylmethoxy)phenyl]methanol: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In the realm of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). [3-(Cyclopropylmethoxy)phenyl]methanol (CAS: 411229-88-4) has emerged as a highly versatile intermediate[1]. By combining the rigid, lipophilic cyclopropylmethoxy ether with a reactive benzylic alcohol handle, this compound serves as a critical precursor for synthesizing complex pharmacophores, including PPAR- γ agonists and HIV protease inhibitors.
As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, detailing the causality behind its structural utility, providing self-validating synthetic protocols, and mapping its downstream integration into API development.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of an intermediate is essential for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of [3-(Cyclopropylmethoxy)phenyl]methanol [1] [2].
| Property | Value | Causality & Synthetic Relevance |
| Chemical Name | [3-(Cyclopropylmethoxy)phenyl]methanol | Defines the meta-substitution pattern crucial for specific receptor pocket binding. |
| CAS Number | 411229-88-4 | Primary identifier for inventory and regulatory tracking. |
| Molecular Formula | C 11 H 14 O 2 | - |
| Molecular Weight | 178.23 g/mol | Low molecular weight ensures it consumes minimal "size budget" when appended to larger scaffolds. |
| Exact Mass | 178.09900 | Utilized for high-resolution mass spectrometry (HRMS) validation. |
| LogP | 1.96770 | Optimal lipophilicity; enhances membrane permeability without inducing excessive hydrophobicity. |
| Topological Polar Surface Area | 29.46 Ų | Low tPSA ensures the fragment does not restrict blood-brain barrier (BBB) crossing if required by the target API. |
Structural Rationale in Drug Design
The incorporation of the cyclopropylmethoxy group is rarely accidental; it is a deliberate choice driven by three structural imperatives:
-
Steric Bulk and Conformation: Unlike straight-chain alkoxy groups (e.g., n -butoxy), the cyclopropyl ring provides rigid, V-shaped steric bulk. This specific geometry allows the moiety to anchor tightly into hydrophobic pockets of target proteins (such as the ligand-binding domain of PPAR- γ ), minimizing entropic penalties upon binding.
-
Metabolic Stability: Linear alkyl chains are highly susceptible to cytochrome P450-mediated ω -oxidation. The strained cyclopropyl ring is significantly more resistant to oxidative metabolism, thereby improving the half-life of the final drug candidate.
-
Electronic Vectors: The meta-substitution of the ether linkage relative to the benzylic alcohol creates an angled molecular architecture. When the benzylic position is coupled to a core scaffold (e.g., an indole nitrogen), the cyclopropylmethoxy group projects outward at a ~120° angle, which is frequently optimal for avoiding steric clashes with the protein backbone.
Synthetic Methodologies & Self-Validating Protocols
To synthesize[3-(Cyclopropylmethoxy)phenyl]methanol, chemists typically rely on one of two primary routes. Below are field-proven, self-validating protocols detailing the causality behind each reagent choice.
Protocol A: Regioselective O-Alkylation of 3-Hydroxybenzyl Alcohol
This is the most direct route, utilizing the inherent pKa difference between a phenol and an aliphatic alcohol to achieve perfect regioselectivity.
Causality of Reagents:
-
Base Selection (K 2 CO 3 ): The pKa of the phenolic -OH is ~10, while the benzylic -OH is ~15. Potassium carbonate (conjugate acid pKa ~10.3) is perfectly calibrated to quantitatively deprotonate the phenol without ionizing the benzylic alcohol. Using a stronger base like NaH would lead to dialkylation.
-
Solvent (DMF): A polar aprotic solvent solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the S N 2 attack on the alkyl halide.
Step-by-Step Procedure:
-
Charge a dry, nitrogen-flushed round-bottom flask with 3-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Add finely powdered K 2 CO 3 (1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution will turn slightly yellow).
-
Add (bromomethyl)cyclopropane (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 80°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the neopentyl-like transition state during the S N 2 displacement.
-
Quench & Extract: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation & Quality Control (QC) System:
-
In-Process Control (IPC): TLC (Hexane:EtOAc 3:1). The starting material (phenol) will stain intensely with aqueous FeCl 3 , whereas the product will not.
-
Final Validation ( 1 H NMR, CDCl 3 ): Look for the disappearance of the phenolic -OH proton. Key product signatures: δ 4.65 (s, 2H, Ar-CH 2 -OH), 3.82 (d, 2H, O-CH 2 -cyclopropyl), 1.25 (m, 1H, cyclopropyl CH ), 0.60 (m, 2H), 0.35 (m, 2H).
Protocol B: Chemoselective Reduction of 3-(Cyclopropylmethoxy)benzaldehyde
When the aldehyde precursor is more readily available, a mild reduction is employed.
Causality of Reagents:
-
Reducing Agent (NaBH 4 ): Sodium borohydride is a mild, chemoselective hydride donor. It perfectly targets the highly electrophilic carbonyl carbon but lacks the thermodynamic power to cleave the ether bond or induce ring-opening of the cyclopropane moiety.
Step-by-Step Procedure:
-
Dissolve 3-(cyclopropylmethoxy)benzaldehyde (1.0 eq) in Methanol (0.2 M) and cool to 0°C using an ice bath.
-
Add NaBH 4 (1.2 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Quench carefully with saturated aqueous NH 4 Cl to destroy excess hydride. Extract with Dichloromethane (DCM).
-
Dry over Na 2 SO 4 and evaporate the solvent to yield the pure alcohol (often requiring no further purification).
Validation & Quality Control (QC) System:
-
IPC: TLC monitoring using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. The starting aldehyde will form a bright orange/red spot; the reaction is complete when this spot disappears.
-
Final Validation (IR Spectroscopy): Confirm the complete disappearance of the strong, sharp C=O stretching frequency at ~1700 cm −1 and the appearance of a broad O-H stretch at ~3300 cm −1 .
Downstream Functionalization & API Integration
The true value of[3-(Cyclopropylmethoxy)phenyl]methanol lies in its benzylic alcohol group, which acts as a synthetic chameleon. Depending on the target API, it can be converted into an electrophile or an aldehyde.
For instance, in the development of PPAR- γ binding agents (as detailed in Bayer's patent US20030087902A1) [3], the alcohol is first converted to a benzyl halide (using SOCl 2 or PBr 3 ). This electrophile is then used to N-alkylate an indole core, creating a potent, lipophilic ligand capable of modulating lipid metabolism.
Workflow of [3-(Cyclopropylmethoxy)phenyl]methanol synthesis and downstream API integration.
Conclusion
[3-(Cyclopropylmethoxy)phenyl]methanol is far more than a simple chemical catalog entry; it is a precision-engineered fragment designed to impart metabolic stability and specific steric geometry to advanced drug candidates. By strictly controlling the regioselectivity during its synthesis and utilizing robust, self-validating QC checkpoints, medicinal chemists can seamlessly integrate this intermediate into high-yielding workflows for next-generation therapeutics.
References
- Chemsrc.[3-(Cyclopropylmethoxy)phenyl]methanol | CAS#:411229-88-4 Chemical & Physical Properties.
- Finetech Chem.CAS:411229-88-4 FT-0659684 (3-(cyclopropylmethoxy)phenyl)methanol Product Detail Information.
- PatentGuru.US20030087902A1 - Substituted indoles, pharmaceutical compounds containing such indoles and their use as PPAR-gamma binding agents.
